REACTION_CXSMILES
|
[CH:1]1([CH2:6][N:7]2[CH:11]=[CH:10][CH:9]=[N:8]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:12]([Li])CCC.IC.O>O1CCCC1>[CH:1]1([CH2:6][N:7]2[C:11]([CH3:12])=[CH:10][CH:9]=[N:8]2)[CH2:2][CH2:3][CH2:4][CH2:5]1
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Name
|
|
Quantity
|
727 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)CN1N=CC=C1
|
Name
|
|
Quantity
|
2.52 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.368 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 1.5 hours, during which time the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 30 minutes between −20 and −15° C
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (3×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |